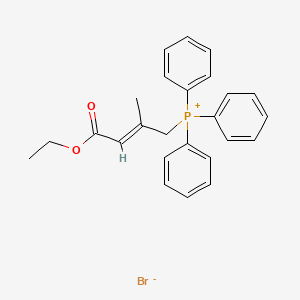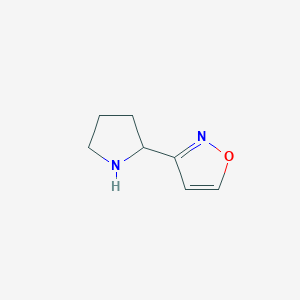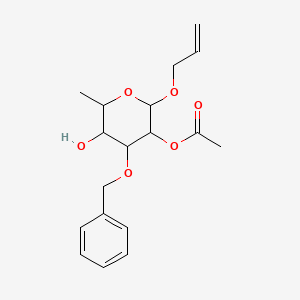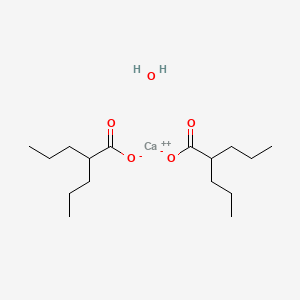
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide involves the reaction of triphenylphosphine with an appropriate allyl bromide derivative under controlled conditions. The reaction typically takes place in a solvent such as acetonitrile, dimethylformamide, or tetrahydrofuran . The product is then purified and stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction:
Addition Reactions: The allyl group in the compound can undergo addition reactions with various electrophiles.
Common reagents used in these reactions include bases like sodium hydride and potassium tert-butoxide, as well as acids like hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is utilized in studies involving cellular processes and molecular interactions.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to selectively accumulate in the mitochondria due to the high transmembrane potential . This accumulation can disrupt mitochondrial function, leading to changes in cellular processes such as apoptosis and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide can be compared with other triphenylphosphonium derivatives, such as:
(3-Carboxypropyl)triphenylphosphonium Bromide: Similar in structure but with a carboxypropyl group instead of an ethoxycarbonyl group.
(3-Methylallyl)triphenylphosphonium Bromide: Lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
Eigenschaften
Molekularformel |
C25H26BrO2P |
|---|---|
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
[(E)-4-ethoxy-2-methyl-4-oxobut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1/b21-19+; |
InChI-Schlüssel |
YTCUHHGAWIKMBX-UXJRWBAGSA-M |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Kanonische SMILES |
CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)

![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)

![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)



